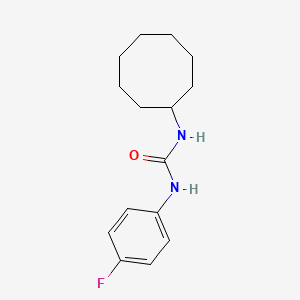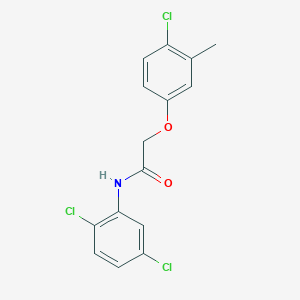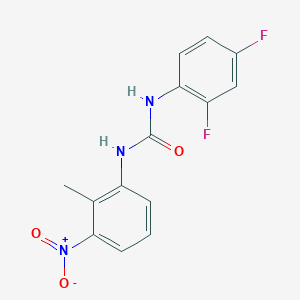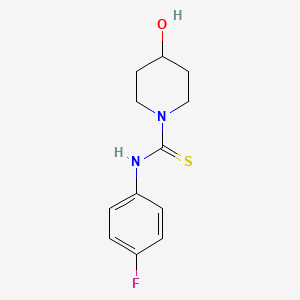![molecular formula C14H13NOS B5786254 4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
4-[(phenylthio)methyl]benzamide
Descripción general
Descripción
4-[(phenylthio)methyl]benzamide, also known as PTMBA, is a chemical compound that has been widely used in scientific research for its biochemical and physiological effects. It belongs to the class of benzamide compounds and is commonly used as a reagent in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-[(Phenylthio)methyl]benzamide derivatives have been explored for their antimicrobial properties. Limban et al. (2011) synthesized acylthiourea derivatives showing active antimicrobial effects against various bacterial and fungal strains at low concentrations. Their study highlighted the impact of substituents on the phenyl group attached to the thiourea nitrogen on antimicrobial activity (Limban et al., 2011).
Anticancer Activity
Zhou et al. (2008) described the synthesis of a compound structurally related to 4-[(phenylthio)methyl]benzamide, which showed significant antitumor activity. This compound, a histone deacetylase inhibitor, exhibited potent anticancer effects in vivo and has entered clinical trials (Zhou et al., 2008). Additionally, Ravinaik et al. (2021) synthesized benzamide derivatives that demonstrated considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Ravinaik et al., 2021).
Alzheimer's Disease Treatment
Hussain et al. (2016) focused on synthesizing benzamide derivatives as potential therapeutic agents for Alzheimer’s disease. Their study found that one specific derivative showed excellent enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment (Hussain et al., 2016).
Anticonvulsant Activity
Lambert et al. (1995) synthesized ameltolide analogues, including benzamide derivatives, which were evaluated for anticonvulsant properties. These compounds showed promising results in certain anticonvulsant models (Lambert et al., 1995).
Antibiofilm Properties
Limban et al. (2011) also explored the antibiofilm properties of new thiourea derivatives, which showed significant activity against strains capable of biofilm growth, pointing towards their potential use in developing novel antimicrobial agents (Limban et al., 2011).
Antioxidant Properties
Demir et al. (2015) investigated the antioxidant properties of a novel benzamide derivative using X-ray diffraction and density functional theory calculations. This research provides insights into the structural and electronic properties of benzamide derivatives and their potential antioxidant applications (Demir et al., 2015).
Propiedades
IUPAC Name |
4-(phenylsulfanylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHGTWPOFFVGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Phenylsulfanyl)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



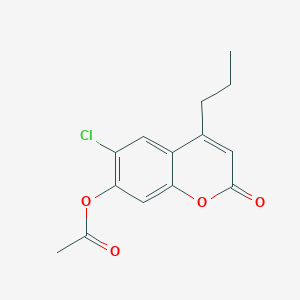
![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B5786194.png)
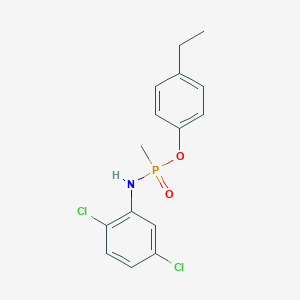
![2-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5786211.png)
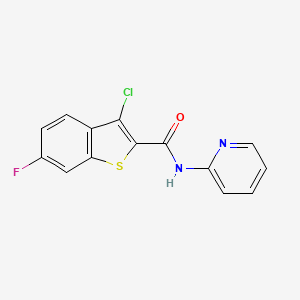
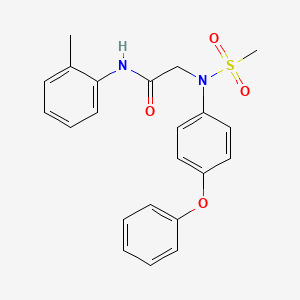
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)
